molecular formula C10H11NO B3053500 2-(2-Pyridyl)-4-pentyn-2-ol CAS No. 54136-95-7

2-(2-Pyridyl)-4-pentyn-2-ol

Cat. No. B3053500
CAS RN: 54136-95-7
M. Wt: 161.20
InChI Key: VNWZIKHRCLHDSR-UHFFFAOYSA-N
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Description

The compound “2-(2-Pyridyl)-4-pentyn-2-ol” likely contains a pyridyl group, which is a fragment of a pyridine ring, and a pentynol group, which is a five-carbon chain with a triple bond and a hydroxyl group . Compounds with pyridyl groups are often used in the synthesis of various metal complexes .


Synthesis Analysis

While specific synthesis methods for “2-(2-Pyridyl)-4-pentyn-2-ol” are not available, similar compounds such as 2-benzoylpyridine can be synthesized by reacting phenyl(pyridine-2-yl)methanol with an ionic type hydride as a catalyst and dry air or dry oxygen as an oxidizing agent . Another example is the synthesis of 2-(2-pyridyl)benzimidazole, which was synthesized by solvent-free aldol condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Pyridyl)-4-pentyn-2-ol” would depend on its specific structure. Pyridyl-containing compounds are generally versatile and have diverse properties, making them useful in various fields .

Scientific Research Applications

Ligand for Metal Complexes

2-Pyridyl compounds are known to be promising polydentate ligands for the design of metal complexes . They have several coordination centers with different donor properties, making them suitable for creating complex compounds .

Solvent Extraction

Cadmium(II) complexes of 2-pyridyl compounds have been used as models for solvent extraction of this toxic metal ion from aqueous environments . This application is particularly important in environmental science and industrial processes.

Synthesis of Biaryls

Organ and co-workers demonstrated the efficiency of a N-heterocyclic carbene (NHC) ligand for the synthesis of sterically demanding tetra-ortho-substituted biaryls, including 2-pyridylzinc bromide . This shows the potential of 2-pyridyl compounds in organic synthesis.

Conformational Analysis

Tris(hetaryl)substituted phosphines and their chalcogenides, which include 2-pyridyl compounds, have been studied for their spatial structure using methods of dipole moments, IR spectroscopy, and DFT B3PW91/6-311++G (df,p) calculations .

Design of Coordination Polymers

The coordination chemistry of 2-pyridyl ketoximes, which can be derived from 2-pyridyl compounds, has been used in the design of one-dimensional coordination polymers .

Biological Activities

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized from 2-pyridyl compounds, were designed and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(2-Pyridyl)-4-pentyn-2-ol”. For example, some pyridyl-containing compounds are metabolized by gut bacteria into active compounds that have physiological effects .

Safety and Hazards

The safety and hazards associated with “2-(2-Pyridyl)-4-pentyn-2-ol” would depend on its specific structure and usage. As a general rule, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

The future directions for research on “2-(2-Pyridyl)-4-pentyn-2-ol” and similar compounds could involve exploring their potential applications in various fields, such as medicine, material science, and industrial chemistry .

properties

IUPAC Name

2-pyridin-2-ylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-7-10(2,12)9-6-4-5-8-11-9/h1,4-6,8,12H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWZIKHRCLHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260292
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54136-95-7
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54136-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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